1-Benzyl-5-bromo-6-fluorobenzimidazole
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Overview
Description
1-Benzyl-5-bromo-6-fluorobenzimidazole is a chemical compound with the molecular formula C14H10BrFN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-Benzyl-5-bromo-6-fluorobenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and benzyl bromide.
Reaction Conditions: The reaction involves the formation of the benzimidazole ring through a cyclization process. This is typically achieved by heating the starting materials in the presence of a suitable catalyst and solvent.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-bromo-6-fluorobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzimidazole ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .
Scientific Research Applications
1-Benzyl-5-bromo-6-fluorobenzimidazole has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of drugs with specific biological activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules, making it valuable in organic chemistry research.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromo-6-fluorobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-5-bromo-6-fluorobenzimidazole can be compared with other similar compounds, such as:
1-Benzyl-5-bromo-6-chlorobenzimidazole: This compound has a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.
1-Benzyl-5-bromo-6-methylbenzimidazole:
1-Benzyl-5-bromo-6-nitrobenzimidazole: The nitro group introduces additional reactivity, making this compound useful in different chemical reactions
Properties
IUPAC Name |
1-benzyl-5-bromo-6-fluorobenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2/c15-11-6-13-14(7-12(11)16)18(9-17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHHXIVITKECOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716507 |
Source
|
Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-10-7 |
Source
|
Record name | 1H-Benzimidazole, 5-bromo-6-fluoro-1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314988-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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